Cas no 71406-63-8 (N-Benzyl-4-chloropyrimidin-2-amine)
N-Benzyl-4-chloropyrimidin-2-amine Chemical and Physical Properties
Names and Identifiers
-
- N-Benzyl-4-chloropyrimidin-2-amine
- AS-50337
- SB58425
- SCHEMBL10441707
- AKOS022187001
- EN300-7282758
- 71406-63-8
- O12019
- A904527
- DB-109931
-
- MDL: MFCD24553585
- Inchi: 1S/C11H10ClN3/c12-10-6-7-13-11(15-10)14-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14,15)
- InChI Key: VDDPUCZEHQSAHW-UHFFFAOYSA-N
- SMILES: ClC1=CC=NC(=N1)NCC1C=CC=CC=1
Computed Properties
- Exact Mass: 219.0563250g/mol
- Monoisotopic Mass: 219.0563250g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 37.8Ų
N-Benzyl-4-chloropyrimidin-2-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-Benzyl-4-chloropyrimidin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N73960-250mg |
N-Benzyl-4-chloropyrimidin-2-amine |
71406-63-8 | 250mg |
¥2372.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N73960-1g |
N-Benzyl-4-chloropyrimidin-2-amine |
71406-63-8 | 1g |
¥4122.0 | 2021-09-08 | ||
| Chemenu | CM132649-1g |
N-benzyl-4-chloropyrimidin-2-amine |
71406-63-8 | 95% | 1g |
$327 | 2021-08-05 | |
| Chemenu | CM132649-5g |
N-benzyl-4-chloropyrimidin-2-amine |
71406-63-8 | 95% | 5g |
$655 | 2021-08-05 | |
| Chemenu | CM132649-10g |
N-benzyl-4-chloropyrimidin-2-amine |
71406-63-8 | 95% | 10g |
$935 | 2021-08-05 | |
| Chemenu | CM132649-25g |
N-benzyl-4-chloropyrimidin-2-amine |
71406-63-8 | 95% | 25g |
$1683 | 2021-08-05 | |
| Chemenu | CM132649-1g |
N-benzyl-4-chloropyrimidin-2-amine |
71406-63-8 | 95% | 1g |
$371 | 2024-07-24 | |
| eNovation Chemicals LLC | D285803-5g |
N-Benzyl-4-chloropyrimidin-2-amine |
71406-63-8 | 95% | 5g |
$1250 | 2024-08-03 | |
| Enamine | EN300-7282758-0.05g |
N-benzyl-4-chloropyrimidin-2-amine |
71406-63-8 | 95% | 0.05g |
$252.0 | 2023-05-24 | |
| Enamine | EN300-7282758-0.1g |
N-benzyl-4-chloropyrimidin-2-amine |
71406-63-8 | 95% | 0.1g |
$376.0 | 2023-05-24 |
N-Benzyl-4-chloropyrimidin-2-amine Suppliers
N-Benzyl-4-chloropyrimidin-2-amine Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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4. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on N-Benzyl-4-chloropyrimidin-2-amine
N-Benzyl-4-chloropyrimidin-2-amine (CAS No. 71406-63-8): A Comprehensive Overview
N-Benzyl-4-chloropyrimidin-2-amine, also known by its CAS registry number 71406-63-8, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which are well-known for their diverse biological activities and applications in drug discovery. The structure of N-Benzyl-4-chloropyrimidin-2-amine consists of a pyrimidine ring with a chlorine substituent at the 4-position and an N-benzyl amino group at the 2-position, making it a unique scaffold for further functionalization and exploration.
Recent studies have highlighted the potential of N-Benzyl-4-chloropyrimidin-2-amine as a lead compound in the development of novel therapeutic agents. Researchers have focused on its ability to modulate key biological targets, such as kinases and other enzymes, which are implicated in various diseases, including cancer and inflammatory disorders. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against a panel of kinases, suggesting its potential as a scaffold for anti-cancer drug development.
The synthesis of N-Benzyl-4-chloropyrimidin-2-amine has been optimized through various routes, with microwave-assisted synthesis emerging as a promising approach. This method not only enhances reaction efficiency but also reduces the environmental footprint compared to traditional synthetic methods. The ease of synthesis has further facilitated its use in combinatorial chemistry and high-throughput screening campaigns, enabling researchers to explore its structural variations for diverse applications.
In terms of biological activity, N-Benzyl-4-chloropyrimidin-2-amine has shown remarkable selectivity towards certain targets, making it an attractive candidate for structure-based drug design. For example, a 2023 study conducted by researchers at the University of California revealed that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in vitro. These findings underscore its potential in the development of treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of N-Benzyl-4-chloropyrimidin-amine have also been extensively studied. Preclinical studies indicate that it possesses favorable absorption and bioavailability profiles, which are critical factors for its potential use as an orally administered drug. Furthermore, its metabolic stability has been evaluated using in vitro assays, revealing that it undergoes minimal phase I metabolism, which may contribute to its prolonged systemic exposure.
Another area of interest lies in the exploration of N-Benzyl-pyrimidine derivatives as inhibitors of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in epigenetic regulation and have been implicated in various cancers and neurodegenerative diseases. A recent study published in the Nature Communications journal demonstrated that certain derivatives of this compound exhibit potent HDAC inhibitory activity, opening new avenues for epigenetic therapy.
In addition to its therapeutic potential, CAS 71406-63-amino pyrimidine derivative has also found applications in materials science. Its ability to form stable coordination complexes with metal ions has led to its use in the development of novel catalysts for organic transformations. For instance, researchers at MIT have reported that this compound can act as a ligand in palladium-catalyzed cross-coupling reactions, offering improved catalytic efficiency compared to traditional ligands.
The versatility of N-Benzyl-pyrimidine amine is further exemplified by its role as a building block in supramolecular chemistry. Its ability to form hydrogen bonds and π–π interactions makes it an ideal component for constructing self-assembled nanostructures. A 2023 study published in the Journal of the American Chemical Society demonstrated that this compound can serve as a modular unit for constructing two-dimensional supramolecular networks with potential applications in sensing and catalysis.
In conclusion, N-Benzyl-pyrimidine amine (CAS No. 71406) is a multifaceted compound with significant implications across various scientific disciplines. Its unique chemical structure, coupled with its diverse biological activities and synthetic versatility, positions it as a valuable tool in drug discovery and materials science. As research continues to uncover new applications and mechanisms of action for this compound, it is poised to play an increasingly important role in advancing both therapeutic development and technological innovation.
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